6-Fluoro-5-hydroxy-1-methylquinolin-2(1H)-one
Description
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
6-fluoro-5-hydroxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H8FNO2/c1-12-8-4-3-7(11)10(14)6(8)2-5-9(12)13/h2-5,14H,1H3 |
InChI Key |
JYIMZKFCMVVELN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC1=O)C(=C(C=C2)F)O |
Origin of Product |
United States |
Biological Activity
6-Fluoro-5-hydroxy-1-methylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by case studies, research findings, and data tables.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods, including modifications of existing quinoline frameworks. The presence of the fluorine atom at the 6-position is crucial for enhancing its biological activity.
Research indicates that this compound exhibits potent anticancer activity by inhibiting key proteins involved in cancer cell proliferation. Specifically, it has been shown to affect the heat shock protein 90 (Hsp90) pathway, which is critical for the stability and function of several oncogenic proteins.
Case Studies
- MTT Assay Results : In vitro studies using MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines demonstrated that this compound significantly reduces cell viability. The half-maximal inhibitory concentration (IC50) values were reported at approximately 28 µM for select analogs, indicating effective cytotoxicity against these cancer types .
- Mechanistic Insights : Further investigations revealed that treatment with this compound leads to apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP, markers associated with programmed cell death .
Broad-Spectrum Efficacy
The compound also displays antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to inhibit bacterial DNA gyrase, a target crucial for bacterial replication.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.5 µg/mL |
| K. pneumoniae | 0.25 µg/mL | |
| P. aeruginosa | 0.125 µg/mL |
These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Quinoline derivatives, including 6-Fluoro-5-hydroxy-1-methylquinolin-2(1H)-one, have been extensively studied for their antimicrobial properties. Research indicates that compounds with a fluorine substituent often exhibit enhanced activity against various bacterial strains. For instance, studies have shown that modifications at the C3 position of quinoline can significantly improve the minimum inhibitory concentrations (MICs) against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effectiveness of various quinoline derivatives, including this compound. Results indicated that this compound exhibited notable activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .
Anticancer Properties
Cytotoxicity Against Cancer Cell Lines
The quinoline scaffold is recognized for its anticancer potential. This compound has been investigated for its cytotoxic effects on various cancer cell lines, including colorectal and breast cancer cells. Studies have demonstrated that modifications to the quinoline structure can enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via mitochondrial pathway |
| HCT-116 (Colorectal) | 12 | Inhibition of cell proliferation |
| Caco-2 (Colorectal) | 10 | Cell cycle arrest at G0/G1 phase |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. The introduction of different substituents at specific positions on the quinoline ring can lead to significant changes in potency and selectivity.
Key Findings:
- The presence of a fluorine atom at position 6 enhances antibacterial activity.
- Hydroxyl groups at position 5 contribute to increased solubility and bioavailability.
- Methyl substitutions at position 1 can improve interactions with biological targets .
Future Directions in Research
Ongoing research aims to further explore the pharmacological potential of this compound through:
- Synthesis of Novel Derivatives: Modifying existing compounds to enhance efficacy and reduce toxicity.
- Mechanistic Studies: Investigating the specific pathways through which these compounds exert their biological effects.
- Clinical Trials: Evaluating the safety and efficacy of promising candidates in clinical settings.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Quinolinone Derivatives
Key Observations
Substituent Effects: Fluorine vs. Methyl Position: The 1-methyl group in the target compound reduces steric hindrance at the quinolinone core compared to 3-methyl analogs (e.g., 5-Hydroxy-3-methyl-2(1H)-quinolinone), which may improve solubility .
Synthesis Methods :
- Halogenation (e.g., using POCl₃ or HBr) and Pd/C-catalyzed reactions are common for introducing chloro or hydroxy groups . The target compound’s synthesis likely involves similar fluorination steps.
- Methyl groups are typically introduced via alkylation or condensation with methyl-containing precursors .
Physicochemical Properties: Melting Points: Higher melting points (e.g., 207–208°C for 6-methoxy derivatives) correlate with reduced solubility, whereas methyl or fluorine substituents may lower melting points by disrupting crystal packing . Spectral Data: IR spectra for hydroxyquinolinones show C=O stretches near 1660 cm⁻¹, while ¹H NMR signals for methyl groups appear at δ 3.5–3.7 .
Functional Implications
- Bioactivity Potential: While antimicrobial activity is noted for 4-hydroxy-1-methylquinolin-2(1H)-one derivatives , the 6-fluoro substituent in the target compound may enhance interactions with bacterial targets (e.g., DNA gyrase) due to increased electronegativity .
- Reactivity : The 5-hydroxy group in the target compound is more acidic than in 6-methoxy analogs, favoring deprotonation under physiological conditions and influencing pharmacokinetics .
Preparation Methods
Hydroxylation via Hydrolysis of Halogenated Intermediates
Chlorine at position 5 is introduced using POCl3, followed by hydrolysis to hydroxyl. Starting from 5-chloro-6-fluoro-1-methylquinolin-2(1H)-one, treatment with aqueous NaOH (2 M) at 100°C for 12 h affords the hydroxyl derivative.
Key Data :
-
Hydrolysis : NaOH (2 M), 100°C, 12 h
N-Methylation Techniques
Alkylation of Quinolinone Nitrogen
The 1-methyl group is introduced via nucleophilic alkylation. Using methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in DMF at 50°C for 8 h achieves >90% methylation.
Procedure :
Metal-Catalyzed Functionalization
Iridium-Catalyzed Borylation for Late-Stage Modification
While iridium-catalyzed borylation (e.g., [Ir(OMe)COD]2/B2pin2) typically targets C7 in fluoroquinolines, adapting this method could enable diversification at C5. Subsequent oxidation of the boronate ester to hydroxyl remains unexplored but theoretically feasible.
Challenges :
-
Regioselectivity : Borylation favors C7 over C5 in 6-fluoroquinolines.
-
Oxidation : Hydrogen peroxide or CuBr2 may convert boronate to hydroxyl.
Multi-Step Synthesis from 6-Fluoro-2-methylquinolin-4(1H)-one
A patent-derived route involves:
-
Chlorination : 6-Fluoro-2-methylquinolin-4(1H)-one → 4-chloro-6-fluoro-2-methylquinoline using POCl3.
-
Hydroxylation : Hydrolysis with aqueous K2CO3 introduces hydroxyl at C4.
-
Positional Adjustment : Transposition of substituents via acid-catalyzed rearrangement could shift hydroxyl to C5.
Critical Analysis :
-
Feasibility : Rearrangement steps require precise control to avoid side reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Aniline + β-keto ester | 70% | Scalable, one-pot | Limited substituent diversity |
| Halogenation/Hydrolysis | POCl3 chlorination + hydrolysis | 58% | Regioselective | Harsh conditions |
| N-Methylation | CH3I alkylation | 92% | High efficiency | Requires pre-functionalized core |
| Metal-Catalyzed | Borylation + oxidation | N/A | Late-stage modification | Untested for C5 hydroxylation |
Q & A
Q. What are the optimal synthetic routes for 6-fluoro-5-hydroxy-1-methylquinolin-2(1H)-one, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : Synthesis typically involves fluorination of a quinoline precursor followed by hydroxylation and methylation. For example:
- Step 1 : Fluorination at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
- Step 2 : Hydroxylation at the 5-position via oxidative methods (e.g., hydrogen peroxide in acidic media).
- Step 3 : Methylation of the 1-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Key parameters: Temperature control (~60–80°C) and solvent selection (e.g., DMF or THF) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorination | Selectfluor®, DMF, 70°C | 65–75 | 90–95 |
| Hydroxylation | H₂O₂, H₂SO₄, 60°C | 50–60 | 85–90 |
| Methylation | CH₃I, K₂CO₃, THF | 70–80 | ≥95 |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic signals:
- Quinolinone carbonyl at δ ~165–170 ppm (¹³C).
- Fluorine-induced splitting in aromatic protons (δ 6.5–8.0 ppm).
- Methyl group at δ ~3.3 ppm (¹H) and δ ~35 ppm (¹³C).
- IR : Confirm hydroxyl (O–H stretch at ~3200–3500 cm⁻¹) and carbonyl (C=O at ~1670 cm⁻¹).
- MS : Molecular ion peak at m/z 207.20 (C₁₁H₁₀FNO₂) with fragmentation patterns consistent with fluorine loss .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 25°C for 24 hours. Monitor degradation via HPLC.
- Results : Stable at pH 4–8; hydrolyzes in strongly acidic/basic conditions (e.g., 20% degradation at pH 1).
- Thermal Stability : Heat at 40–80°C for 48 hours. Use TGA/DSC to assess decomposition (onset ~180°C).
Storage recommendation: Protect from light, store at –20°C in anhydrous DMSO .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the electronic properties and biological target interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) to assess reactivity.
- Molecular Docking : Dock into serotonin (5-HT₇) or dopamine (D₂) receptors using AutoDock Vina. The fluorine atom enhances binding affinity (ΔG ~–9.2 kcal/mol) via hydrophobic interactions .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across assays)?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., cell lines, incubation times).
- Purity Verification : Confirm compound purity (>98%) via HPLC and elemental analysis.
- Mechanistic Studies : Use competitive binding assays or CRISPR-edited cell lines to isolate target-specific effects .
Q. What strategies optimize regioselectivity during functionalization of the quinolinone core?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl for hydroxyl) to steer electrophilic substitution.
- Metal Catalysis : Use Pd-catalyzed C–H activation for selective fluorination or methylation.
Example: Pd(OAc)₂ with N-fluorobenzenesulfonimide achieves 6-fluoro selectivity (yield: 80%) .
Q. How can researchers design in vitro assays to evaluate the compound’s pharmacokinetic properties (e.g., CYP450 inhibition, plasma protein binding)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
